
Iejimalide D free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iejimalide D free acid is a highly cytotoxic marine natural product belonging to the polyene macrolide family. It is known for its remarkable actin-depolymerizing capacity, which makes it a significant compound in chemical biology and medicinal chemistry .
Métodos De Preparación
The total synthesis of Iejimalide D free acid involves a concise and convergent approach. The synthesis relies on an effective ring-closing metathesis (RCM) reaction of a cyclization precursor containing multiple double bonds. Due to the exceptional sensitivity of this polyunsaturated intermediate and its immediate precursors toward acid, base, and even gentle warming, the assembly process requires careful optimization of all individual transformations. Mild protocols for Stille and Suzuki reactions of elaborate coupling partners have been developed for this purpose .
Análisis De Reacciones Químicas
Iejimalide D free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of appropriate nucleophiles and electrophiles.
Common reagents and conditions used in these reactions include palladium-mediated alkylation, diethyl zinc, and Grubbs II catalyst for ring-closing metathesis . Major products formed from these reactions include various derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
Iejimalide D free acid has several scientific research applications:
Chemistry: It serves as a probe molecule for studying chemical reactions and mechanisms.
Biology: The compound is used to study the actin cytoskeleton due to its actin-depolymerizing capacity.
Medicine: this compound is a promising lead structure for the development of novel anticancer agents.
Industry: The compound’s unique properties make it valuable for industrial applications, particularly in the development of new pharmaceuticals
Mecanismo De Acción
Iejimalide D free acid exerts its effects by targeting the actin cytoskeleton. It binds to actin filaments and induces their depolymerization, disrupting the microfilament network within cells. This mechanism is similar to that of latrunculins, which are standard compounds used in the field of actin research .
Comparación Con Compuestos Similares
Iejimalide D free acid is part of a family of compounds that includes Iejimalide A, B, and C. These compounds share similar structures and biological activities but differ in their polar head groups linked to the macrolide’s N-terminus. The unique structural modifications of this compound make it a valuable probe molecule and a promising lead structure for anticancer drug development .
Propiedades
Número CAS |
780005-85-8 |
|---|---|
Fórmula molecular |
C41H60N2O10S |
Peso molecular |
773.0 g/mol |
Nombre IUPAC |
[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C41H60N2O10S/c1-29-14-12-18-36(50-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(45)38(43-28-44)27-52-54(47,48)49)53-41(46)35(7)24-30(2)20-21-31(3)25-37(51-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39H,12,18-19,26-27H2,1-9H3,(H,42,45)(H,43,44)(H,47,48,49)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1 |
Clave InChI |
JDMSJZXIYXZTTL-CLRFZDQZSA-N |
SMILES isomérico |
C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |
SMILES canónico |
CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


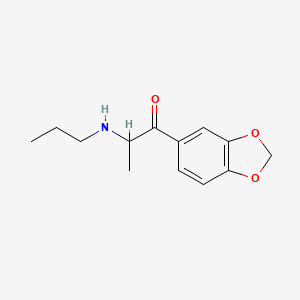


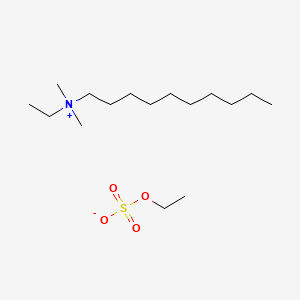


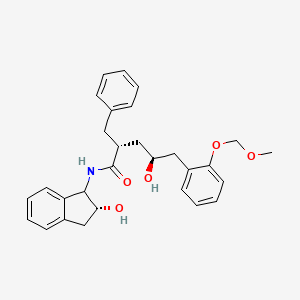

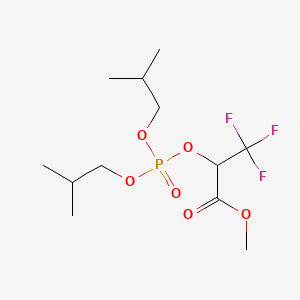


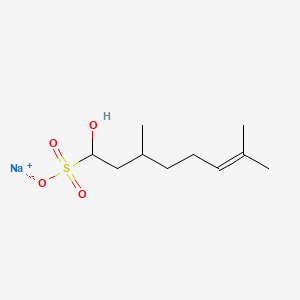
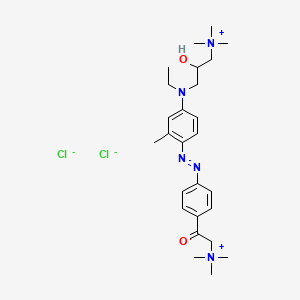
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
